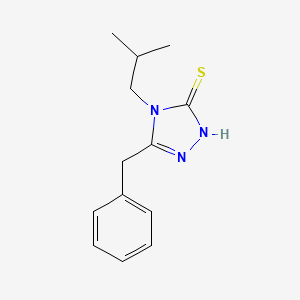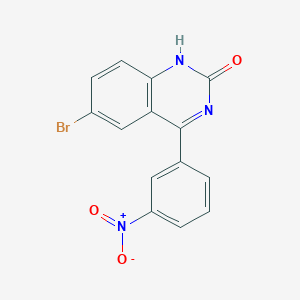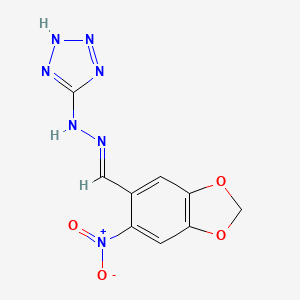
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. It belongs to the class of thiosemicarbazones, which are known for their potent pharmacological properties.
作用機序
The mechanism of action of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms. For instance, the compound has been reported to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. Moreover, 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse range of biological activities. The compound has been shown to possess antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research and development of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol. One of the potential areas of research is the development of novel derivatives of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol with improved pharmacological properties. Moreover, the compound can be further studied for its potential use in the treatment of neurological and cardiovascular diseases. Additionally, the compound can be used as a lead compound for the development of new drugs for the treatment of cancer, viral, and fungal infections.
In conclusion, 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with diverse biological activities. The compound has been extensively studied for its potential use in the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol have been discussed in this paper. The compound holds great promise for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields the desired product in good yields. Other methods include the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzaldehyde in the presence of a base or the reaction of 4-isobutyl-1,2,4-triazole-3-thiol with benzyl isocyanate.
科学的研究の応用
5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its diverse range of biological activities. It has been reported to possess antitumor, antiviral, antifungal, antibacterial, and anti-inflammatory activities. The compound has also been shown to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 5-benzyl-4-isobutyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit neuroprotective and cardioprotective effects, making it a promising candidate for the treatment of neurological and cardiovascular diseases.
特性
IUPAC Name |
3-benzyl-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)9-16-12(14-15-13(16)17)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSLOHHPAQMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)


![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)